![molecular formula C16H9Cl2N3O B2936551 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-51-6](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile is a synthetic organic compound with intriguing chemical properties. It contains a benzimidazole core, which is a fundamental structure in various biologically active molecules, making it a compound of interest in multiple fields of research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of metal-organic frameworks (mofs) and have shown potential in proton conduction research .
Mode of Action
It can be inferred that the compound might interact with its targets through the formation of c-n bonds .
Biochemical Pathways
Based on the structure of the compound, it might be involved in the formation of c-n bonds .
Result of Action
Compounds with similar structures have shown potential in proton conduction research .
Action Environment
It can be inferred that the presence or absence of certain substances (like sulfur) might affect the synthesis and properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several methods, commonly involving the condensation of appropriate benzimidazole derivatives with dichlorophenyl-containing acyl cyanides. Specific synthetic routes may vary, but typically involve:
Base-catalyzed condensation reactions.
Solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM).
Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production might scale up using continuous flow systems and automation for precise control of reaction conditions, ensuring high yield and purity. Solvent recycling and optimization of reaction times and temperatures are critical for cost-effective and environmentally sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile undergoes several types of reactions:
Oxidation: Can lead to the formation of benzimidazole-derived quinones.
Reduction: Can produce more saturated derivatives of the benzimidazole ring.
Substitution: Occurs particularly on the dichlorophenyl group, which can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reagents such as sodium borohydride (NaBH₄) and catalytic hydrogenation.
Substitution: Conditions involving halogen exchange reagents like lithium halides.
Major Products
Major products from these reactions include modified benzimidazole derivatives with varied functionalities, often designed for specific applications in pharmaceuticals or materials science.
Scientific Research Applications
Chemistry
In chemistry, this compound is a versatile building block for synthesizing more complex molecules, particularly those with potential biological activity.
Biology
In biology, it serves as a ligand in metal coordination complexes, impacting enzyme activity studies.
Medicine
Industry
In industry, it can be used in material sciences for developing new polymers and organic electronic materials due to its stable and tunable electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-phenyl-3-oxopropanenitrile
2-(1H-benzimidazol-2-ylidene)-3-(4-chlorophenyl)-3-oxopropanenitrile
Uniqueness
What sets 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile apart is the dichlorophenyl group which contributes to its enhanced electronic properties and specific interactions with biological targets. This makes it a compound of interest for more precise scientific and industrial applications compared to its analogs.
This covers the basics. Want to dive deeper into any specific area?
Properties
CAS No. |
476282-51-6 |
|---|---|
Molecular Formula |
C16H9Cl2N3O |
Molecular Weight |
330.17 |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9Cl2N3O/c17-9-5-6-12(18)10(7-9)15(22)11(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-11- |
InChI Key |
HIKUNCGMGMDKHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)
![3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2936471.png)
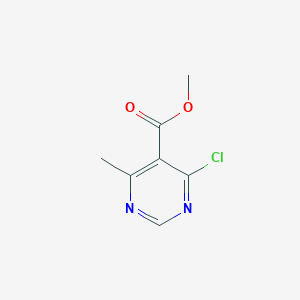
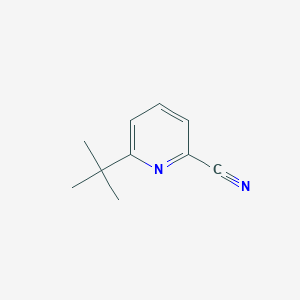
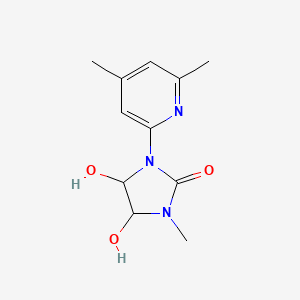
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)

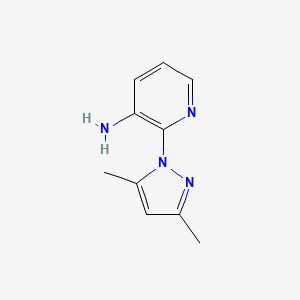

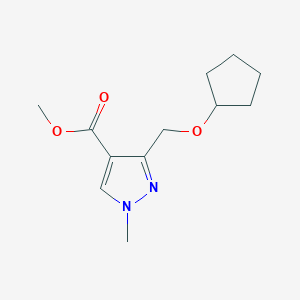
![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)

